molecular formula C13H11ClN2 B11876250 7-Chloro-2-(pyridin-3-yl)indoline

7-Chloro-2-(pyridin-3-yl)indoline

Cat. No.: B11876250
M. Wt: 230.69 g/mol
InChI Key: GRDJJBZNFVKIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a pyridin-3-yl group at the 2nd position of the indoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(pyridin-3-yl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and 3-bromopyridine.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple 7-chloroindoline with 3-bromopyridine. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced form, such as this compound-3-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids (e.g., AlCl3) as catalysts.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(pyridin-2-yl)indoline: Similar structure but with the pyridinyl group at the 2nd position.

    7-Chloro-2-(pyridin-4-yl)indoline: Similar structure but with the pyridinyl group at the 4th position.

    7-Chloro-2-(quinolin-3-yl)indoline: Similar structure but with a quinolinyl group instead of a pyridinyl group.

Uniqueness

7-Chloro-2-(pyridin-3-yl)indoline is unique due to the specific positioning of the chlorine and pyridinyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

7-chloro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-11-5-1-3-9-7-12(16-13(9)11)10-4-2-6-15-8-10/h1-6,8,12,16H,7H2

InChI Key

GRDJJBZNFVKIDY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2Cl)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.